molecular formula C16H18N4O2 B3018146 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide CAS No. 1396685-63-4

2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No. B3018146
CAS RN: 1396685-63-4
M. Wt: 298.346
InChI Key: STSQCUFJMVCSQO-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide is a chemical entity that appears to be related to various synthesized benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures suggest its relevance in the field of medicinal chemistry, particularly in the synthesis of compounds with potential gastroprokinetic activity and as muscarinic agonists.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that yield various benzamide derivatives. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a muscarinic agonist, was achieved in nine steps with an overall yield of 36% . Similarly, a series of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives were synthesized and examined for their gastroprokinetic activity . These syntheses typically involve the condensation of different starting materials, such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by further chemical reactions to obtain the desired products .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety linked to various other functional groups. In the context of the provided papers, the structures include morpholine rings and substituted amino groups, which are crucial for the biological activity of these compounds. The specific interactions and conformations of these molecular structures are likely to influence their binding to biological targets, such as muscarinic receptors or gastrointestinal motility pathways .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are complex and require precise conditions for successful outcomes. Bromination, dehydration, and cyclization are key steps in the synthesis of muscarinic agonists . The condensation reactions are also pivotal for the formation of pyrido[3,4-d]pyrimidines, which are structurally related to the compound of interest . These reactions are carefully orchestrated to ensure the introduction of the correct functional groups at the desired positions on the benzamide scaffold.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly detailed in the provided papers, the properties of similar benzamide derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit varying solubilities in organic solvents or water, depending on the nature of their substituents. The presence of morpholine and substituted amino groups can also affect the compound's pKa, making it more basic or acidic . The chemical stability and reactivity of these compounds are influenced by their molecular structure, which is designed to interact with biological targets while withstanding metabolic degradation.

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. These include derivatives such as N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide, which were identified as COX-2 inhibitors with considerable analgesic and anti-inflammatory properties, compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anticancer Activity : The synthesis of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrates potent anticancer activity through the selective inhibition of histone deacetylase (HDAC), showing promise in cancer treatment (Zhou et al., 2008).

  • Parkinson's Disease Research : Derivatives such as (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01) have been synthesized for imaging LRRK2 enzyme in Parkinson's disease using PET scans, indicating its potential for advancing neurological disease research (Wang, Gao, Xu, & Zheng, 2017).

  • Antimicrobial Activity : The synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones has shown potential antimicrobial agents against various bacterial and fungal strains, highlighting the diverse therapeutic applications of pyrimidine derivatives (Attia et al., 2013).

properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)15(21)19-13-10-17-16(18-11-13)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSQCUFJMVCSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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